molecular formula C19H18N6O4 B13404700 1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane

1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane

Cat. No.: B13404700
M. Wt: 394.4 g/mol
InChI Key: MXDPLCVHNNROGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

The synthesis of 1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane typically involves the reaction of 1-methyl-5-nitro-1H-benzo[d]imidazole with a suitable propylating agent. Common synthetic routes include:

Chemical Reactions Analysis

1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions with various nucleophiles.

    Cyclization: The compound can form cyclic structures under specific conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. Major products formed from these reactions include amines, substituted benzimidazoles, and cyclic compounds .

Scientific Research Applications

1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane involves binding to specific molecular targets, such as DNA grooves, and inducing biological effects. The compound has been shown to have peroxide-mediated DNA-cleavage properties, which contribute to its cytotoxic activities against certain cell lines .

Comparison with Similar Compounds

1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane can be compared to other benzimidazole derivatives, such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

What sets this compound apart is its unique combination of nitro groups and the benzimidazole core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H18N6O4

Molecular Weight

394.4 g/mol

IUPAC Name

1-methyl-2-[3-(1-methyl-5-nitrobenzimidazol-2-yl)propyl]-5-nitrobenzimidazole

InChI

InChI=1S/C19H18N6O4/c1-22-16-8-6-12(24(26)27)10-14(16)20-18(22)4-3-5-19-21-15-11-13(25(28)29)7-9-17(15)23(19)2/h6-11H,3-5H2,1-2H3

InChI Key

MXDPLCVHNNROGX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CCCC3=NC4=C(N3C)C=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.